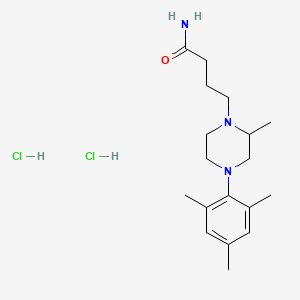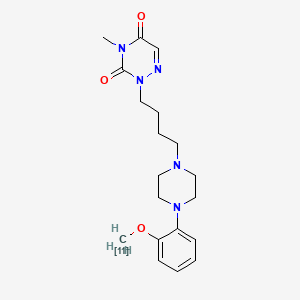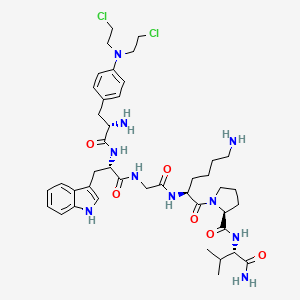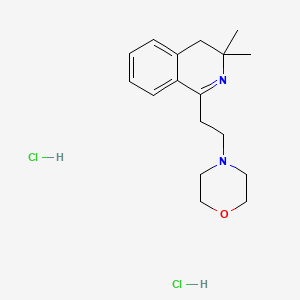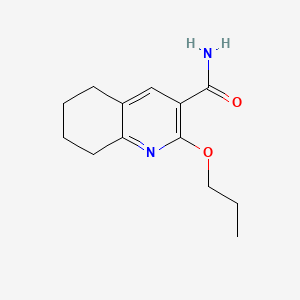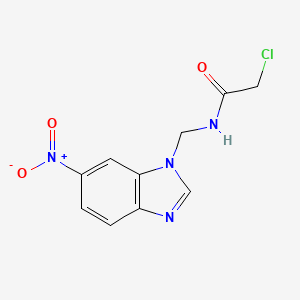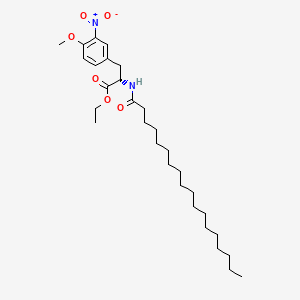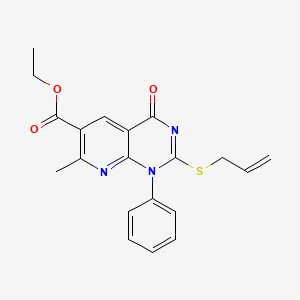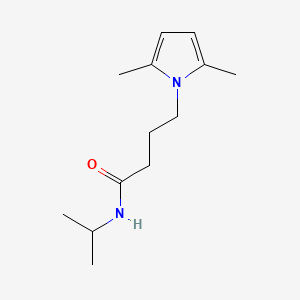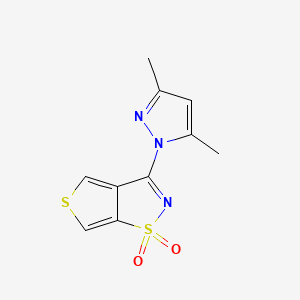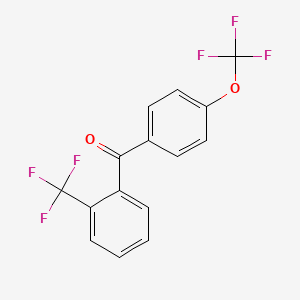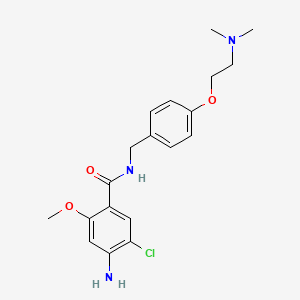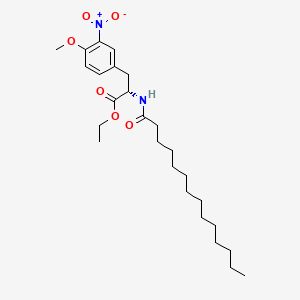
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester is a synthetic compound with the molecular formula C26H42N2O6 . This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The ethyl ester form enhances its solubility and bioavailability, making it a valuable compound for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester typically involves multiple steps:
Methylation: The addition of a methyl group (-CH3) to the hydroxyl group of tyrosine.
Acylation: The attachment of a tetradecanoyl group (C14H27CO-) to the nitrogen atom.
Esterification: The conversion of the carboxyl group into an ethyl ester.
These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process is designed to be cost-effective and environmentally friendly, ensuring minimal waste and high efficiency .
化学反应分析
Types of Reactions
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products formed from these reactions include various derivatives of tyrosine, such as amino-tyrosine, carboxylic acids, and other functionalized compounds .
科学研究应用
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and protein synthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
作用机制
The mechanism of action of DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in protein synthesis and metabolic pathways.
Pathways: It influences pathways related to amino acid metabolism, oxidative stress, and cellular signaling.
相似化合物的比较
Similar Compounds
L-Tyrosine: A naturally occurring amino acid with similar metabolic functions.
N-Acetyl Tyrosine: A derivative with enhanced solubility and stability.
Tyrosine Ethyl Ester: A simpler ester form with different solubility properties.
Uniqueness
DL-Tyrosine, O-methyl-3-nitro-N-(1-oxotetradecyl)-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its enhanced solubility and bioavailability make it particularly valuable for research and industrial applications .
属性
CAS 编号 |
118150-71-3 |
|---|---|
分子式 |
C26H42N2O6 |
分子量 |
478.6 g/mol |
IUPAC 名称 |
ethyl (2S)-3-(4-methoxy-3-nitrophenyl)-2-(tetradecanoylamino)propanoate |
InChI |
InChI=1S/C26H42N2O6/c1-4-6-7-8-9-10-11-12-13-14-15-16-25(29)27-22(26(30)34-5-2)19-21-17-18-24(33-3)23(20-21)28(31)32/h17-18,20,22H,4-16,19H2,1-3H3,(H,27,29)/t22-/m0/s1 |
InChI 键 |
SZBAHWODSVUJKE-QFIPXVFZSA-N |
手性 SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


